N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15069566
InChI: InChI=1S/C21H21BrN2O3/c1-3-4-11-24-17-8-6-5-7-14(17)19(25)18(21(24)27)20(26)23-16-10-9-13(2)12-15(16)22/h5-10,12,25H,3-4,11H2,1-2H3,(H,23,26)
SMILES:
Molecular Formula: C21H21BrN2O3
Molecular Weight: 429.3 g/mol

N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

CAS No.:

Cat. No.: VC15069566

Molecular Formula: C21H21BrN2O3

Molecular Weight: 429.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide -

Specification

Molecular Formula C21H21BrN2O3
Molecular Weight 429.3 g/mol
IUPAC Name N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide
Standard InChI InChI=1S/C21H21BrN2O3/c1-3-4-11-24-17-8-6-5-7-14(17)19(25)18(21(24)27)20(26)23-16-10-9-13(2)12-15(16)22/h5-10,12,25H,3-4,11H2,1-2H3,(H,23,26)
Standard InChI Key PPKOHZDIGPXTGI-UHFFFAOYSA-N
Canonical SMILES CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)Br)O

Introduction

N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline derivatives class. This compound features a complex structure with a quinoline core substituted with a butyl group, a hydroxyl group, and a carboxamide functional group. Additionally, it includes a bromine atom and a methyl group on the phenyl ring, which contribute to its chemical diversity and potentially influence its reactivity and biological properties.

Synthesis

The synthesis of N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, often requiring careful optimization to achieve high yields and purity of the final product. Common synthetic routes may include:

  • Formation of the Quinoline Core: This can be achieved through condensation reactions or cyclization processes.

  • Introduction of the Butyl Group: Typically involves alkylation reactions.

  • Attachment of the Phenyl Ring with Bromine and Methyl Substitutions: May involve Suzuki coupling or similar cross-coupling reactions.

  • Formation of the Carboxamide Group: Often achieved through amidation reactions.

Synthesis Steps Overview

StepReaction TypeReagentsConditions
1CondensationStarting materials for quinoline coreHigh temperature, acidic conditions
2AlkylationButyl halide, baseSolvent like DMF or DMSO
3Cross-couplingPhenyl boronic acid with bromine and methyl substitutions, catalystPalladium catalyst, solvent like toluene
4AmidationAmine, carboxylic acid derivativeCoupling reagents like DCC or HATU

Potential Applications

N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide may find applications in various fields due to its structural and functional similarities with other biologically active compounds:

  • Pharmaceuticals: Could serve as a scaffold for developing drugs with specific biological activities, such as antimicrobial or anticancer agents.

  • Chemical Research: Useful for studying structure-activity relationships and optimizing chemical reactions.

Comparison with Similar Compounds

Compound NameMolecular FormulaNotable Features
N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxoquinolineC20H19BrN2O3Similar quinoline structure without methyl substitution
4-hydroxyquinolineC9H7NOBasic quinoline derivative known for various biological activities
6-BromoquinoloneC9H6BrNKnown for antibacterial properties

Biological Activities

While specific biological activities of N-(2-bromo-4-methylphenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide have not been extensively studied, its structural features suggest potential for interaction with biological targets. Further research is needed to elucidate its biological properties and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator